molecular formula C6H5ClN2O3 B1488185 4-Chloro-2-methoxy-5-nitropyridine CAS No. 955395-98-9

4-Chloro-2-methoxy-5-nitropyridine

Cat. No. B1488185
CAS RN: 955395-98-9
M. Wt: 188.57 g/mol
InChI Key: CZHWJHZGZXCVIQ-UHFFFAOYSA-N
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Description

“4-Chloro-2-methoxy-5-nitropyridine” is a chemical compound with the molecular formula C6H5ClN2O3 . It is a white to light yellow to yellow powder or crystals .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methoxy-5-nitropyridine” consists of a pyridine ring with a chlorine atom at the 4th position, a methoxy group at the 2nd position, and a nitro group at the 5th position .


Physical And Chemical Properties Analysis

“4-Chloro-2-methoxy-5-nitropyridine” is a white to light yellow to yellow powder or crystals . Other physical and chemical properties such as melting point, boiling point, density, etc., are not specified in the search results.

Scientific Research Applications

Protein Tyrosine Kinase Inhibitors

4-Chloro-2-methoxy-5-nitropyridine: is utilized in the synthesis of pyrrolopyridones , which are compounds that have potential as protein tyrosine kinase inhibitors. These inhibitors can play a significant role in targeted cancer therapies, as they can interfere with specific enzymes that promote cell growth and survival .

Chemical Synthesis Studies

This compound may serve as a precursor or intermediate in broader chemical synthesis studies. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials or pharmaceuticals .

Continuous Flow Synthesis

The compound might be applicable in continuous flow synthesis processes to minimize the accumulation of energetic and potentially explosive intermediates, thus enhancing safety and scalability in industrial chemical production .

Safety and Hazards

“4-Chloro-2-methoxy-5-nitropyridine” is associated with certain hazards. It has been classified under GHS07, with hazard statements H302, H315, H319, H335 indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .

properties

IUPAC Name

4-chloro-2-methoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHWJHZGZXCVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxy-5-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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